2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclohexane ring
Preparation Methods
The synthesis of 2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours . The product is then characterized using various analytical techniques such as single crystal XRD analysis .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring . This distribution of orbitals allows the compound to interact with various biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds to 2-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-5,5-dimethylcyclohexane-1,3-dione include:
- N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide
- Dipyrone
- Sodium {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H22N4O3/c1-12-16(18(26)23(22(12)4)13-8-6-5-7-9-13)20-21-17-14(24)10-19(2,3)11-15(17)25/h5-9,24H,10-11H2,1-4H3 |
InChI Key |
VWJLJDYNLZFWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
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